molecular formula C9H18OS B13174653 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol

Cat. No.: B13174653
M. Wt: 174.31 g/mol
InChI Key: DBKYKCZFBKTJBW-UHFFFAOYSA-N
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Description

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol is a chemical compound with the molecular formula C9H18OS. It is characterized by a cyclobutane ring substituted with a hydroxyl group and a sulfanyl group attached to a 3-methylbutan-2-yl chain. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-methylbutan-2-thiol in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium or potassium hydroxide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

    Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)

Major Products Formed

    Oxidation: Cyclobutanone derivatives

    Reduction: Cyclobutane derivatives

    Substitution: Various substituted cyclobutane compounds

Scientific Research Applications

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar structure but lacking the cyclobutane ring.

    Cyclobutanol: A simpler compound with only a hydroxyl group attached to the cyclobutane ring.

    3-Methylbutan-2-thiol: A thiol compound with a similar side chain but without the cyclobutane ring.

Uniqueness

3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol is unique due to the combination of its cyclobutane ring and the presence of both hydroxyl and sulfanyl groups. This structural arrangement provides distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

3-(3-methylbutan-2-ylsulfanyl)cyclobutan-1-ol

InChI

InChI=1S/C9H18OS/c1-6(2)7(3)11-9-4-8(10)5-9/h6-10H,4-5H2,1-3H3

InChI Key

DBKYKCZFBKTJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)SC1CC(C1)O

Origin of Product

United States

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